Cas no 3954-26-5 (Thieno[2,3-b]thiophene-2,5-dicarbonitrile, 3,4-diamino- (en))

3,4-Diamino-thieno[2,3-b]thiophene-2,5-dicarbonitrile is a heterocyclic organic compound featuring a fused thienothiophene core with dicarbonitrile and diamino functional groups. Its rigid, planar structure and electron-deficient properties make it a valuable intermediate in organic synthesis, particularly for constructing conjugated systems in materials science. The compound's dual amino and cyano groups offer versatile reactivity for further functionalization, enabling applications in optoelectronic materials, such as organic semiconductors or non-fullerene acceptors for photovoltaic devices. Its high thermal stability and extended π-conjugation contribute to enhanced charge transport properties, making it suitable for advanced electronic applications. The compound's structural features also support its use in coordination chemistry and as a precursor for nitrogen-rich heterocycles.
Thieno[2,3-b]thiophene-2,5-dicarbonitrile, 3,4-diamino- (en) structure
3954-26-5 structure
Product Name:Thieno[2,3-b]thiophene-2,5-dicarbonitrile, 3,4-diamino- (en)
CAS No:3954-26-5
MF:C8H4N4S2
MW:220.274157524109
CID:1509379
PubChem ID:613260
Update Time:2025-05-24

Thieno[2,3-b]thiophene-2,5-dicarbonitrile, 3,4-diamino- (en) Chemical and Physical Properties

Names and Identifiers

    • Thieno[2,3-b]thiophene-2,5-dicarbonitrile, 3,4-diamino- (en)
    • 1,6-Diamino-1,6-didesoxy-D-mannit, Dihydrochlorid
    • 3,4-diamino-thieno[2,3-b]thiophene-2,5-dicarbonitrile
    • 1,6-diamino-2,5-dicyanothieno&lt
    • 2,3-b&gt
    • thiophene
    • 3,4-diamino-2,5-dicyano-thieno(2,3-b)thiophene
    • MANNITOL, 1,6-DIAMINO-, D-, DIHYDROCHLORIDE
    • 1,6-diamino-1,6-dideoxy-D-mannitol, dihydrochloride
    • LS-89260
    • (6-azaniumyl-2,3,4,5-tetrahydroxyhexyl)azanium dichloride
    • 3,4-diamino-2,5-dicyano-thieno[2,3-b]thiophene
    • AC1L1D2P
    • 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile
    • 1,6-diamino-1,6-dideoxy-D-mannitol dihydrochloride
    • 3,4-Diamino-2,5-dicyan-thieno&lt
    • thiophen
    • Diamino-1,6 D-mannitol dihydrochloride
    • 1,6-Diamino-1,6-didesoxy-D-mannit, Dihydrochlorid; 3,4-diamino-thieno[2,3-b]thiophene-2,5-dicarbonitrile; 1,6-diamino-2,5-dicyanothieno< 2,3-b> thiophene; 3,4-diamino-2,5-dicyano-thieno(2,3-b)thiophene; MANNITOL, 1,6-DIAMINO-, D-, DIHYDROCHLORIDE; 1,6-diamino-1,6-dideoxy-D-mannitol, dihydrochloride; LS-89260; (6-azaniumyl-2,3,4,5-tetrahydroxyhexyl)azanium dichloride; 3,4-diamino-2,5-dicyano-thieno[2,3-b]thiophene; AC1L1D2P; 3,4-di
    • AKOS000670302
    • 3954-26-5
    • STK791124
    • DIAMINOTHIENO[2,3-B]THIOPHENE-2,5-DICARBONITRILE
    • CS-0169796
    • G66774
    • 3,4-DIAMINO-5-CYANOTHIENO[2,3-B]THIOPHEN-2-YL CYANIDE
    • SR-01000539776-1
    • 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile #
    • EU-0053413
    • YSWG515
    • KZBSENMHTIDEHV-UHFFFAOYSA-
    • Thieno[2,3-b]thiophene-2,5-dicarbonitrile, 3,4-diamino-
    • SR-01000539776
    • InChI=1/C8H4N4S2/c9-1-3-6(11)5-7(12)4(2-10)14-8(5)13-3/h11-12H2
    • KZBSENMHTIDEHV-UHFFFAOYSA-N
    • Inchi: 1S/C8H4N4S2/c9-1-3-6(11)5-7(12)4(2-10)14-8(5)13-3/h11-12H2
    • InChI Key: KZBSENMHTIDEHV-UHFFFAOYSA-N
    • SMILES: S1C(C#N)=C(C2C(=C(C#N)SC1=2)N)N

Computed Properties

  • Exact Mass: 219.98792
  • Monoisotopic Mass: 219.98773849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 156Ų

Experimental Properties

  • PSA: 99.62

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Thieno[2,3-b]thiophene-2,5-dicarbonitrile, 3,4-diamino- (en) Suppliers

Amadis Chemical Company Limited
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(CAS:3954-26-5)Thieno[2,3-b]thiophene-2,5-dicarbonitrile, 3,4-diamino- (en)
Order Number:A1242938
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:25
Price ($):327
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Additional information on Thieno[2,3-b]thiophene-2,5-dicarbonitrile, 3,4-diamino- (en)

Thieno[2,3-b]thiophene-2,5-dicarbonitrile, 3,4-diamino- (en): A Comprehensive Overview of Its Applications and Recent Research Developments

Thieno[2,3-b]thiophene-2,5-dicarbonitrile, 3,4-diamino- (en), a structurally intricate heterocyclic compound with the CAS number 3954-26-5, has garnered significant attention in the field of chemical and pharmaceutical research due to its versatile applications. This compound, characterized by its fused thiophene and benzene rings with nitrile and amino substituents, exhibits unique chemical properties that make it a valuable scaffold for the development of novel materials and bioactive molecules.

The molecular structure of Thieno[2,3-b]thiophene-2,5-dicarbonitrile, 3,4-diamino- (en) features a thiophene ring fused at the 2 and 3 positions with a benzothiophene core. The presence of two nitrile groups at the 2 and 5 positions enhances its reactivity, making it a promising candidate for further functionalization. Additionally, the diamino substituents at the 3 and 4 positions introduce basic functionalities that can participate in various chemical reactions, including condensation and coupling processes.

In recent years, this compound has been extensively studied for its potential applications in pharmaceuticals, agrochemicals, and advanced materials. One of the most notable areas of research involves its use as a precursor in the synthesis of organic semiconductors. The conjugated system provided by the thiophene and benzothiophene rings allows for efficient charge transport properties, making it suitable for applications in organic field-effect transistors (OFETs) and photovoltaic devices.

Recent advancements in the field have demonstrated the utility of Thieno[2,3-b]thiophene-2,5-dicarbonitrile, 3,4-diamino- (en) in the development of novel therapeutic agents. Researchers have leveraged its structural features to design molecules with enhanced binding affinity to biological targets. For instance, derivatives of this compound have shown promising activity against various enzymes and receptors involved in inflammatory and infectious diseases. The nitrile groups can be further modified to introduce hydrophilic or lipophilic characteristics, thereby optimizing pharmacokinetic profiles.

The compound's reactivity also makes it a valuable intermediate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures required for drug discovery efforts. The presence of both nitrile and amino groups provides multiple sites for functionalization, allowing chemists to tailor the properties of the final product to meet specific requirements.

Moreover, Thieno[2,3-b]thiophene-2,5-dicarbonitrile, 3,4-diamino- (en) has found applications in the synthesis of metal-organic frameworks (MOFs). These materials are highly porous and exhibit exceptional surface areas, making them ideal for gas storage and separation technologies. The nitrogen-rich environment created by the amino groups facilitates coordination with metal ions, enhancing the stability and functionality of MOFs.

In conclusion, Thieno[2,3-b]thiophene-2,5-dicarbonitrile, 3,4-diamino- (en) is a multifaceted compound with broad utility across multiple scientific disciplines. Its unique structural features enable diverse applications ranging from organic electronics to pharmaceutical development. As research continues to uncover new possibilities for this compound and its derivatives,its significance is expected to grow further,driving innovation in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:3954-26-5)Thieno[2,3-b]thiophene-2,5-dicarbonitrile, 3,4-diamino- (en)
A1242938
Purity:99%
Quantity:1g
Price ($):327
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